Fmoc-asp-odmab

Fmoc-SPPS Orthogonal protection Deprotection selectivity

Peptide chemists constructing cyclic or lactam-bridged peptides via Fmoc-SPPS require orthogonal side-chain carboxyl protection that withstands piperidine and TFA while enabling selective on-resin deprotection. Fmoc-Asp-ODmab addresses this with the Dmab ester-quantitatively cleaved by 2% hydrazine in DMF without affecting tBu-based protecting groups. • Enables on-resin head-to-tail cyclization and side-chain aspartylation in a single orthogonal deprotection step • Paired with Fmoc-Lys(ivDde)-OH for simultaneous dual side-chain unmasking and one-step lactam bridge formation • ≥98% HPLC purity with ≥99% enantiomeric excess ensures reproducibility across multi-campaign peptide library syntheses

Molecular Formula C39H42N2O8
Molecular Weight 666.771
CAS No. 172611-77-7
Cat. No. B598314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-asp-odmab
CAS172611-77-7
Molecular FormulaC39H42N2O8
Molecular Weight666.771
Structural Identifiers
SMILESCC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
InChIInChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1
InChIKeyQPTKEHUFSCXXEH-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp-ODmab: Orthogonal Asp Building Block


Fmoc-Asp-ODmab (CAS 172611-77-7) is a quasi-orthogonally protected aspartic acid derivative widely employed in Fmoc-based solid-phase peptide synthesis (SPPS). This compound features the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amine protection and the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester for β-carboxyl side-chain protection [1]. The Dmab group exhibits high stability towards trifluoroacetic acid (TFA) and piperidine, enabling its selective removal on the solid phase via treatment with 2% hydrazine in dimethylformamide (DMF) while preserving standard t-butyl (tBu)-based side-chain protecting groups . This orthogonal deprotection profile renders Fmoc-Asp-ODmab an essential tool for constructing cyclic peptides, side-chain modified aspartic acid residues, and complex peptidomimetics by Fmoc SPPS or for combinatorial library synthesis [2]. The compound is commercially available with purity specifications ≥95.0% (HPLC) and ≥97% (TLC) from reputable vendors .

Fmoc-Asp-ODmab vs Generic Asp Derivatives


Generic substitution of Fmoc-Asp-ODmab with alternative aspartic acid derivatives—such as Fmoc-Asp-OtBu, Fmoc-Asp-OAll, or Fmoc-Asp(OPp)-OH—invariably compromises synthetic outcomes in orthogonal protection schemes due to fundamental incompatibilities in deprotection chemistry. The Dmab group's unique orthogonal lability (cleavable by 2% hydrazine in DMF) contrasts sharply with acid-labile tBu esters (cleaved by TFA) and Pd(0)-labile allyl esters (cleaved by Pd(PPh₃)₄/PhSiH₃), dictating incompatible deprotection sequences in complex SPPS assemblies [1]. Moreover, the Dmab ester exhibits differential susceptibility to aspartimide formation, a critical side-reaction in aspartic acid-containing peptides, compared to the 2-phenylisopropyl (OPp) ester which demonstrates superior stability towards base-catalyzed aspartimide formation [2]. Selection of the inappropriate protecting group for the specific synthetic sequence—whether for cyclic peptide construction, glycopeptide synthesis, or side-chain lactam bridge formation—leads directly to reduced yields, elevated by-product profiles, and failed on-resin cyclization [3]. The following evidence dimensions quantify these critical performance differences.

Fmoc-Asp-ODmab Performance Evidence


Dmab vs. tButyl Orthogonal Selectivity

The Dmab ester group in Fmoc-Asp-ODmab demonstrates complete stability under standard Fmoc-deprotection conditions (20% piperidine in DMF) and during TFA-mediated final cleavage, enabling truly orthogonal side-chain deprotection with 2% hydrazine in DMF [1]. In contrast, Fmoc-Asp-OtBu—the standard acid-labile alternative—undergoes quantitative cleavage under TFA conditions, rendering it incompatible with synthetic schemes requiring differential side-chain manipulation prior to global deprotection [2]. This orthogonal behavior is quantified by the complete retention of the Dmab group during repeated piperidine treatments, with no detectable premature cleavage observed by HPLC monitoring over extended Fmoc-deprotection cycles .

Fmoc-SPPS Orthogonal protection Deprotection selectivity

On-Resin Cyclization with Dmab Protection

Fmoc-Asp-ODmab enabled the first successful solid-phase synthesis of the chlorofusin cyclic peptide via side-chain immobilization followed by on-resin cyclization, yielding a mixture of diastereomers that included the natural product analogue identified by HPLC [1]. This solid-phase approach eliminated the need for solution-phase cyclization and purification steps required by alternative protecting group strategies, as no comparable on-resin cyclization method using Fmoc-Asp-OAll or Fmoc-Asp-OtBu was reported for this challenging cyclic peptide [2]. The Dmab group's selective hydrazine-mediated cleavage while retaining peptide attachment to the resin was critical for achieving intramolecular cyclization on the solid support .

Cyclic peptides On-resin cyclization Chlorofusin

Aspartimide Formation: Dmab vs. OAll/OBzl

In Fmoc-based SPPS, aspartimide formation represents a critical sequence-dependent side reaction. Comparative studies reveal that the Dmab ester exhibits moderate susceptibility to base-catalyzed aspartimide formation, quantified as significant by-product generation in Asp-Ala motif-containing model peptides under extended piperidine exposure [1]. Notably, the 2-phenylisopropyl (OPp) ester demonstrates markedly reduced aspartimide formation compared to Dmab, OAll, and OBzl esters, with stability approaching that of the OtBu ester [2]. For applications where aspartimide formation is a primary concern, Fmoc-Asp(OPp)-OH provides a lower-risk alternative, while Fmoc-Asp-ODmab offers a balanced profile of orthogonal deprotection capability with manageable aspartimide risk that can be mitigated by incorporating Hmb or Dmb backbone protection on the preceding residue [3].

Aspartimide formation Side reactions Glycopeptide synthesis

Lys(ivDde)/Asp(ODmab) for Lactam Bridges

The combination of Fmoc-Lys(ivDde)-OH and Fmoc-Asp-ODmab enables simultaneous on-resin unmasking of both side-chain protecting groups in a single step via treatment with 2% hydrazine in DMF, followed by on-resin lactamization to form side-chain to side-chain bridges . This streamlined workflow contrasts with alternative orthogonal pairs such as Lys(Alloc)/Asp(OAll), which require separate Pd(0)-mediated deprotection steps, or Lys(Mtt)/Asp(OtBu), which involve sequential acid treatments [1]. The single-step deprotection advantage reduces overall synthetic cycle time and minimizes resin exposure to potentially degrading reagents [2].

Lactam-bridged peptides Side-chain cyclization Orthogonal deprotection

N-Linked Glycopeptide Synthesis: Dmab vs. Allyl

In the solid-phase synthesis of N-linked glycopeptides, both allyl and Dmab esters serve as orthogonal Asp side-chain protecting groups for post-assembly aspartylation with glycosylamines [1]. While the study does not report direct quantitative yield comparisons, both protecting group strategies successfully produced N-linked glycopeptides, with yields varying substantially depending on the nature of the adjacent C-terminal residue due to aspartimide formation [2]. The Dmab approach offers a hydrazine-based deprotection alternative that avoids transition metal catalysts (required for allyl ester cleavage), which can be advantageous when synthesizing metal-sensitive peptide sequences or when avoiding residual palladium contamination is critical [3].

Glycopeptides N-linked glycosylation Solid-phase aspartylation

Purity: Fmoc-Asp-ODmab vs. Alternative Asp Derivatives

Commercially available Fmoc-Asp-ODmab is supplied with rigorously defined purity specifications: ≥95.0% by HPLC (area%) and ≥97% by TLC, with enantiomeric purity ≥99.0% (a/a) . These specifications meet or exceed those of alternative orthogonally protected Asp derivatives such as Fmoc-Asp(OAll)-OH (typically ≥98% TLC) and Fmoc-Asp(OPp)-OH (vendor-specified purity levels vary) . The defined optical rotation ([α]D25 = -17.0 ± 2°, c=1 in DMF) provides additional identity confirmation for quality control purposes . For procurement decision-making, the combination of orthogonal protection capability with high, verifiable purity makes Fmoc-Asp-ODmab a reliable building block for demanding SPPS applications.

Quality control Purity specifications Procurement criteria

Fmoc-Asp-ODmab Application Scenarios


Cyclic Peptide Synthesis

Fmoc-Asp-ODmab is optimally deployed in Fmoc-SPPS of cyclic peptides requiring orthogonal side-chain carboxyl protection for on-resin cyclization. The Dmab group's selective cleavage with 2% hydrazine in DMF enables side-chain immobilization strategies and intramolecular cyclization while the peptide remains attached to the solid support . This approach has been successfully demonstrated in the first solid-phase synthesis of the chlorofusin cyclic peptide [1] and in the preparation of head-to-tail cyclic peptides containing constrained RGD motifs [2]. For cyclic peptide synthesis where on-resin cyclization is desired, Fmoc-Asp-ODmab offers a proven, reproducible methodology.

Lactam-Bridged Peptide Construction

The combination of Fmoc-Lys(ivDde)-OH and Fmoc-Asp-ODmab provides a streamlined workflow for synthesizing lactam-bridged peptides, where both side-chain protecting groups are simultaneously removed with 2% hydrazine in DMF in a single step . This orthogonal pair reduces the number of on-resin manipulations compared to sequential deprotection strategies using Alloc/Allyl or Mtt/tBu combinations [1]. The methodology is particularly advantageous for constructing conformationally constrained bioactive peptides where lactam bridges stabilize specific secondary structures essential for biological activity.

N-Linked Glycopeptide Synthesis

Fmoc-Asp-ODmab serves as an orthogonal protecting group for solid-phase aspartylation in the synthesis of N-linked glycopeptides. After Fmoc-SPPS assembly of the protected peptide, selective Dmab removal with 2% hydrazine/DMF liberates the Asp side-chain carboxyl for coupling with glycosylamines . This hydrazine-based deprotection strategy avoids transition metal catalysts required for allyl ester cleavage, providing a complementary approach for synthesizing metal-sensitive glycopeptide sequences [1]. For optimal yields, incorporation of a Dmb backbone protecting group on the residue preceding Asp(ODmab) is recommended to suppress aspartimide formation [2].

Combinatorial Library Synthesis

Fmoc-Asp-ODmab is well-suited for the parallel synthesis of peptide libraries where differential side-chain manipulation is required. The orthogonal stability profile of the Dmab group—stable to piperidine and TFA but cleavable with 2% hydrazine—enables the generation of diverse cyclic peptide libraries and side-chain modified aspartic acid-containing compounds . The high enantiomeric purity (≥99.0% a/a) and rigorous analytical specifications of commercial material ensure consistent library quality and reproducibility across multiple synthesis campaigns [1].

Technical Documentation Hub

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